Signal Enhancer Hikari

Catalog No.
S1802831
CAS No.
M.F
M. Wt
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Signal Enhancer Hikari

Product Name

Signal Enhancer Hikari

Signal enhancer for use in western blotting, dot blotting and ELISA. Improves antigen-antibody reactions and resolves problems of low sensitivity and high background. Dilute antibodies with signal enhancer instead of diluents such as PBS or TBS. Works with any substrate and membrane.

In standard immunoassays such as Western blotting, ELISA, and immunohistochemistry, antibodies are typically diluted in buffered solutions like Tris-Buffered Saline with Tween 20 (TBS-T) or Phosphate-Buffered Saline (PBS-T). These conventional diluents are intended to provide a stable chemical environment for the antibody-antigen binding reaction. The primary goal is to achieve specific signal detection while minimizing non-specific background, but performance can be limited, especially for low-abundance targets or with high-background antibody lots.

Relying solely on generic buffers like PBS-T or TBS-T for antibody dilution often fails in scenarios requiring high sensitivity. For low-abundance or weakly immunogenic proteins, these standard diluents may result in signals that are too faint to detect or are obscured by high background noise. This forces researchers to use excessive concentrations of expensive primary antibodies to generate a usable signal, increasing costs and the risk of non-specific binding. Signal Enhancer Hikari is a specialized antibody diluent formulation engineered to overcome these limitations by actively promoting the antigen-antibody reaction, a function not present in simple buffered solutions.

Enables Detection of Low-Abundance Proteins Missed by Standard Buffers

In a Western blot analysis of Rat cortical primary neurons for the protein Rac1, diluting the primary (1:1,000) and secondary (1:2,500) antibodies in Signal Enhancer Hikari produced a clear, detectable signal. When the same experiment was performed using a conventional PBS-T diluent, no signal was detected for the target protein.

Evidence DimensionProtein Band Detection
Target Compound DataClear signal detected
Comparator Or BaselineConventional PBS-T diluent: No signal detected
Quantified DifferenceQualitative shift from non-detection to detection
ConditionsWestern blot for Rac1 in rat cortical primary neuron lysate. Primary Ab: Anti-Rac1 (1:1,000), Secondary Ab: Anti-Mouse IgG-HRP (1:2,500). Detection via ECL.

This demonstrates the ability to successfully detect low-expression proteins where standard, cost-effective methods completely fail, preventing the need for protocol redevelopment or sample enrichment.

Improves Signal-to-Noise Ratio by Enhancing Specific Signal and Reducing Background

When detecting phosphorylated JNK (pJNK) in Mouse Embryonic Fibroblast (MEF) lysate, using Signal Enhancer Hikari as the antibody diluent resulted in clear signal enhancement and simultaneous background suppression compared to the conventional method using TBS-T. The blot shows a stronger specific band for pJNK and a reduction in visible non-specific bands when using Hikari.

Evidence DimensionSignal Strength and Background
Target Compound DataClear signal enhancement and background suppression
Comparator Or BaselineConventional TBS-T diluent: Weaker signal with higher background
Quantified DifferenceVisual improvement in signal-to-noise ratio
ConditionsWestern blot for pJNK in MEF lysate. Primary Ab: Anti-pJNK (1:1,000), Secondary Ab: Anti-rabbit IgG-HRP (1:5,000). Detection via SuperSignal West Pico.

A higher signal-to-noise ratio increases confidence in results, improves quantification accuracy, and produces publication-quality data without extensive optimization.

Achieves Significant Signal Amplification, Enabling Reduced Antibody Consumption

Across various applications including Western blotting and ELISA, substituting conventional diluents with Signal Enhancer Hikari is documented to increase signal intensity by a factor ranging from several-fold to over ten-fold. This level of signal amplification allows for significantly higher antibody dilutions while maintaining or exceeding the signal strength of standard protocols.

Evidence DimensionSignal Intensity Fold-Increase
Target Compound DataSeveral-fold to >10-fold increase
Comparator Or BaselineSignal from conventional diluents (e.g., PBS-T, TBS-T)
Quantified DifferenceUp to a >10x increase in signal strength
ConditionsGeneral use in Western blotting and ELISA across various antibody-antigen pairs.

This directly translates to lower procurement costs by reducing the consumption of expensive and often precious primary antibodies per experiment.

Detection of Low-Abundance or Weakly Immunoreactive Proteins

For targets such as transcription factors, signaling pathway components, or post-translationally modified proteins that are difficult to detect with standard Western blot protocols. The demonstrated ability to produce a signal where PBS-T fails makes it the right choice for challenging detection assays.

Cost Reduction Through Conservation of Valuable Antibodies

In workflows that use expensive, custom-made, or limited-supply primary antibodies. The capacity to increase signal intensity by up to 10-fold or more allows for higher antibody dilutions, extending the usable life of a vial and significantly reducing the long-term cost per blot.

Improving Reproducibility and Data Quality for Publication

When generating quantitative Western blot data where high signal-to-noise is critical. By suppressing non-specific background signals, Hikari provides cleaner blots that are more suitable for densitometric analysis and meet the high standards required for publication.

Optimizing High-Throughput Screening by ELISA

For ELISA-based screening assays where maximizing sensitivity is key to identifying hits. The enhanced signal allows for the detection of subtle effects or the use of lower sample/reagent volumes, improving the efficiency and economy of the screening process.

Dates

Last modified: 07-15-2023

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